2,3-Dibromo-2-methylbutanoic acid 2,3-Dibromo-2-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0979598
InChI: InChI=1S/C5H8Br2O2/c1-3(6)5(2,7)4(8)9/h3H,1-2H3,(H,8,9)
SMILES: CC(C(C)(C(=O)O)Br)Br
Molecular Formula: C5H8Br2O2
Molecular Weight: 259.92 g/mol

2,3-Dibromo-2-methylbutanoic acid

CAS No.:

Cat. No.: VC0979598

Molecular Formula: C5H8Br2O2

Molecular Weight: 259.92 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dibromo-2-methylbutanoic acid -

Specification

Molecular Formula C5H8Br2O2
Molecular Weight 259.92 g/mol
IUPAC Name 2,3-dibromo-2-methylbutanoic acid
Standard InChI InChI=1S/C5H8Br2O2/c1-3(6)5(2,7)4(8)9/h3H,1-2H3,(H,8,9)
Standard InChI Key WWYSKCWQDVVVKF-UHFFFAOYSA-N
SMILES CC(C(C)(C(=O)O)Br)Br
Canonical SMILES CC(C(C)(C(=O)O)Br)Br

Introduction

Chemical Identity and Basic Properties

Identification Parameters

2,3-Dibromo-2-methylbutanoic acid is identified by the CAS registry number 91114-65-7 . The compound has a molecular formula of C5H8Br2O2, corresponding to a molecular weight of 259.92 g/mol . This halogenated carboxylic acid features a methylbutanoic acid structure with two bromine atoms at specific positions, creating its unique chemical identity.

Chemical Structure

The chemical structure of 2,3-Dibromo-2-methylbutanoic acid features a carboxylic acid group attached to a carbon atom that also bears a methyl group and a bromine atom (the 2-position). The adjacent carbon (3-position) carries another bromine atom. According to available sources, its SMILES notation is CC(C(C)(C(=O)O)Br)Br . This structural arrangement significantly influences the compound's reactivity and applications in synthetic chemistry.

Synthesis Methods

Bromination of Tiglic Acid

The primary documented synthesis route for 2,3-Dibromo-2-methylbutanoic acid involves the bromination of tiglic acid. This reaction constitutes the first step in a multi-step process for producing trans-2-methyl-2-butenal, as described in patent literature . The reaction involves adding tiglic acid to bromine, typically using dichloromethane or dichloroethane as a solvent, with the reaction temperature carefully maintained between 0-5°C . This temperature control is crucial for achieving selectivity and optimizing yield.

Reaction Conditions and Parameters

The bromination reaction requires specific conditions for optimal results. According to patent information, the molar ratio of tiglic acid to bromine typically ranges from 1:0.95-1.0 . The reaction is performed in aprotic solvents such as dichloromethane or dichloroethane, which facilitate the bromination process without interfering with the reaction mechanism . After the reaction is complete, a quenching step is performed to neutralize excess reagents and isolate the desired product.

Applications in Organic Synthesis

Role in Trans-2-methyl-2-butenal Synthesis

The most thoroughly documented application of 2,3-Dibromo-2-methylbutanoic acid is its role as a key intermediate in the synthesis of trans-2-methyl-2-butenal . This multi-step synthetic pathway has significant industrial potential due to its efficiency, safety, and high yield. The process begins with the synthesis of 2,3-Dibromo-2-methylbutanoic acid from tiglic acid, followed by conversion to trans-2-bromobutene, and finally transformation to trans-2-methyl-2-butenal .

Conversion to Trans-2-bromobutene

A critical reaction in the synthetic pathway is the conversion of 2,3-Dibromo-2-methylbutanoic acid to trans-2-bromobutene. This transformation involves treating the dibromo compound with inorganic weak bases such as sodium carbonate or potassium carbonate in appropriate organic solvents . The reaction conditions, including temperature, pH, and solvent choice, significantly influence the yield and purity of the product.

Reaction Protocol and Yield

Detailed protocols for this transformation have been documented. One method involves:

  • Placing sodium carbonate (42.9g, 0.405 mol) and dimethyl sulfoxide (300mL) in a reaction vessel under nitrogen protection

  • Heating the mixture to 75-80°C

  • Adding 2,3-dibromo-2-methylbutanoic acid (100g, 0.385 mol) dropwise after melting it at 90-100°C

  • Maintaining pH at 8.0-9.0 throughout the addition process

  • Continuing the reaction at 85-90°C for 1 hour after addition

  • Isolating trans-2-bromobutene by rectification, collecting the fraction at 92-95°C

This process yields 43.4g of trans-2-bromobutene (83.6% yield) with 98.6% purity .

Alternative Reaction Conditions

Solvent Variations

The conversion of 2,3-Dibromo-2-methylbutanoic acid to trans-2-bromobutene can be performed using different solvent systems, each affecting the reaction outcome. The patent literature describes several alternatives:

SolventBaseTemperature (°C)Yield (%)Purity (%)
Dimethyl sulfoxideSodium carbonate85-9083.698.6
SulfolaneSodium carbonate85-9086.897.9
1,4-DioxanePotassium carbonate75-8580.398.9

This data demonstrates the flexibility of reaction conditions when working with 2,3-Dibromo-2-methylbutanoic acid and provides valuable options for researchers seeking to optimize this transformation .

Critical Parameters

Regardless of the solvent system, certain parameters remain critical for successful conversion. The pH must be maintained between 8.0-9.0 during the reaction process . When the pH moves outside this range, particularly when using stronger bases like sodium hydroxide or potassium hydroxide, the reaction pathway changes and different products predominate . This pH sensitivity highlights the importance of carefully controlled conditions when working with this compound.

Package SizeAvailability
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These package options cater to different research scales, from small-scale preliminary investigations to larger synthetic endeavors . The standard purity of commercial 2,3-Dibromo-2-methylbutanoic acid is typically 98%, suitable for most research and development applications .

Structural Relationships

Comparison with Related Compounds

Understanding 2,3-Dibromo-2-methylbutanoic acid in the context of related compounds provides insight into its chemical behavior. While comprehensive comparison data is limited in the available sources, structural relationships can be inferred based on chemical principles. Related compounds would include:

  • 2-Methylbutanoic acid - The parent compound without bromine substitution

  • Mono-brominated derivatives at various positions

  • 2,3-Dibromobutanoic acid - Lacking the methyl group at the 2-position

  • 2,3-Dihydroxy-2-methylbutanoic acid - With hydroxyl groups replacing bromine atoms

Each structural variation would alter the compound's physical properties, reactivity patterns, and potential applications.

Research Significance

Synthetic Utility

The documented use of 2,3-Dibromo-2-methylbutanoic acid in multi-step synthetic pathways demonstrates its value as a versatile building block in organic synthesis . Its ability to undergo controlled transformations with high yield and purity makes it particularly valuable in developing efficient synthetic routes to target molecules.

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